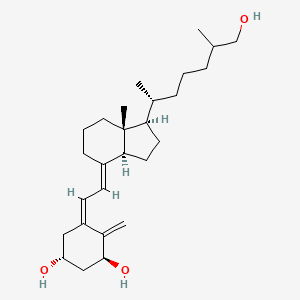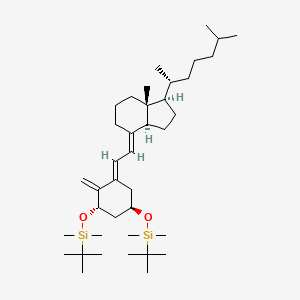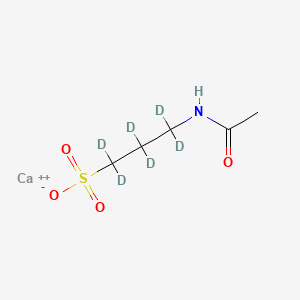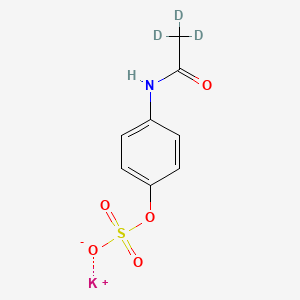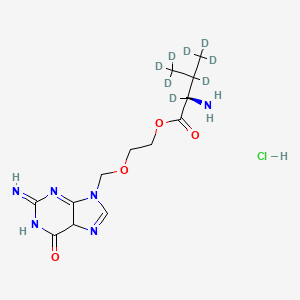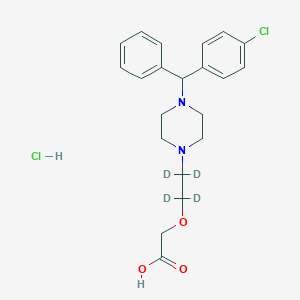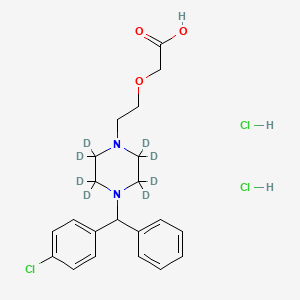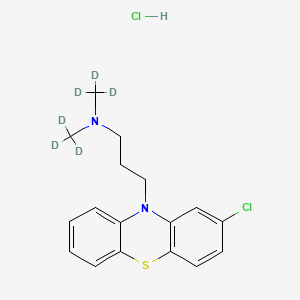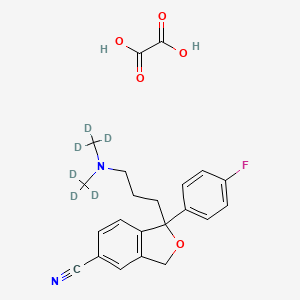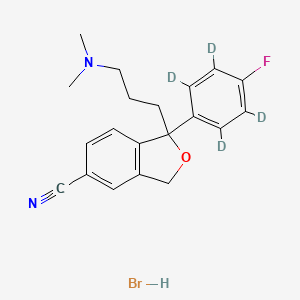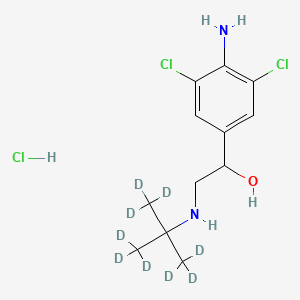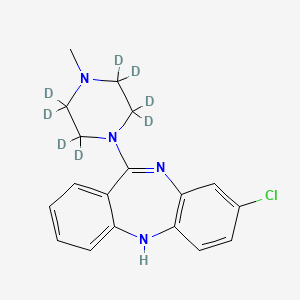
Nicotine-d7 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotine-d7 hydrochloride is a deuterated form of nicotine hydrochloride, where seven hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of nicotine, as the deuterium atoms make it distinguishable from non-deuterated nicotine in analytical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nicotine-d7 hydrochloride typically involves the deuteration of nicotine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of nicotine-d7 hydrochloride follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
Nicotine-d7 hydrochloride undergoes similar chemical reactions as non-deuterated nicotine. These include:
Oxidation: Nicotine can be oxidized to form cotinine and other metabolites.
Reduction: Reduction reactions can convert nicotine to its corresponding amine.
Substitution: Nicotine can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products
Oxidation: Cotinine is a major product of nicotine oxidation.
Reduction: The corresponding amine is formed.
Substitution: Halogenated nicotine derivatives are common products.
Applications De Recherche Scientifique
Nicotine-d7 hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of nicotine.
Biology: Helps in understanding the metabolic pathways of nicotine in biological systems.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of nicotine.
Industry: Employed in the development of smoking cessation products and in the quality control of nicotine-containing products.
Mécanisme D'action
Nicotine-d7 hydrochloride exerts its effects by binding to nicotinic acetylcholine receptors in the brain. These receptors are ionotropic receptors composed of five subunits. When nicotine binds to these receptors, it causes the opening of ion channels, leading to an influx of sodium ions and depolarization of the neuron. This results in the release of neurotransmitters such as dopamine, which is associated with the rewarding effects of nicotine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotine: The non-deuterated form of nicotine.
Cotinine: A major metabolite of nicotine.
Anabasine: Another alkaloid found in tobacco with similar pharmacological effects.
Uniqueness
Nicotine-d7 hydrochloride is unique due to the presence of deuterium atoms, which makes it distinguishable in analytical studies. This allows for precise tracking and measurement in pharmacokinetic and metabolic studies, providing valuable insights into the behavior of nicotine in biological systems.
Propriétés
Numéro CAS |
1219805-86-3 |
|---|---|
Formule moléculaire |
C10H7N2D7·HCl |
Poids moléculaire |
169.28 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
2820-51-1 (unlabelled) |
Synonymes |
(-)-1-Methyl-2-[3-pyridyl]pyrrolidine-d7 |
Étiquette |
Nicotine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


